Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Overview
Description
ThioGlo1 is a thiol-reactive fluorescent probe that forms a fluorescent adduct upon reaction with thiol groups. This adduct displays excitation and emission maxima at 384 nm and 513 nm, respectively . ThioGlo1 is also known to react with sulfite, forming a fluorescent adduct with similar spectral characteristics . This compound has been utilized in various applications, including monitoring the oxidative stability of beer .
Preparation Methods
Synthetic Routes and Reaction Conditions: ThioGlo1 is synthesized through a series of chemical reactions involving maleimide and naphthopyranone derivatives. The synthesis begins with the preparation of a maleimide fluorescent thiol reagent derived from naphthopyranone . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reaction temperatures maintained at room temperature or slightly elevated .
Industrial Production Methods: Industrial production of ThioGlo1 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C in its powdered form and at -80°C when dissolved in solvents .
Chemical Reactions Analysis
Types of Reactions: ThioGlo1 primarily undergoes thiol-specific reactions, forming fluorescent adducts with thiol groups. It also reacts with sulfite, forming a similar fluorescent adduct .
Common Reagents and Conditions:
Thiol Groups: ThioGlo1 reacts with thiol groups under mild conditions, typically in the presence of organic solvents like DMSO or DMF.
Major Products: The major products of these reactions are fluorescent adducts that can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
ThioGlo1 has a wide range of applications in scientific research:
Chemistry: Used for the quantification of thiol groups in various chemical samples.
Biology: Employed in the detection and quantification of protein thiols in biological systems.
Medicine: Utilized in studies related to oxidative stress and reactive sulfur species.
Industry: Applied in monitoring the oxidative stability of beer and other beverages.
Mechanism of Action
ThioGlo1 exerts its effects through the formation of fluorescent adducts with thiol groups. The reaction involves the nucleophilic attack of the thiol group on the maleimide moiety of ThioGlo1, resulting in the formation of a stable fluorescent adduct . This mechanism allows for the sensitive detection and quantification of thiol groups in various samples .
Comparison with Similar Compounds
- ThioGlo2
- ThioGlo3
- ThioGlo4
Comparison: ThioGlo1 is unique in its excitation and emission maxima, which are distinct from those of ThioGlo2, ThioGlo3, and ThioGlo4. Additionally, ThioGlo1 has been specifically noted for its application in monitoring the oxidative stability of beer, a feature not commonly associated with its analogs .
ThioGlo1 stands out due to its specific reactivity with thiol groups and its utility in a wide range of scientific applications, making it a valuable tool in both research and industry .
Properties
IUPAC Name |
methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBAJWAMARDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ThioGlo1 interact with its target and what are the downstream effects?
A1: ThioGlo1 is a maleimide-based fluorogenic probe that specifically reacts with free thiol groups (-SH) present in molecules like proteins. [, , ] This reaction forms a stable thioether bond between ThioGlo1 and the thiol group, resulting in a significant increase in fluorescence intensity. [, , ] This change in fluorescence allows for the sensitive detection and quantification of free thiols in various biological samples.
Q2: What are the applications of ThioGlo1 in studying biological systems?
A2: ThioGlo1 has proven valuable in investigating various biological processes involving thiol-containing molecules. For example:
- Antioxidant activity: Researchers utilized ThioGlo1 to assess the ability of the thioredoxin system to reduce oxidized thiols in wort, a key step in brewing beer. [] This study highlighted the potential of certain yeast strains to enhance beer stability by increasing free thiol concentrations, ultimately impacting flavor and shelf-life.
- Oxidative stress: Another study employed ThioGlo1 to examine the mechanism of etoposide-induced oxidative stress in leukemia cells. [] By monitoring thiol oxidation levels, researchers gained insights into the drug's potential to generate harmful free radicals and proposed antioxidant strategies to mitigate these effects.
- Enzyme activity: ThioGlo1 facilitated the development of a continuous assay for plant caffeic acid O-methyltransferases (COMTs). [] This assay measures the real-time activity of COMT enzymes involved in lignin biosynthesis, crucial for understanding plant cell wall development.
Q3: Are there any limitations to using ThioGlo1 in research?
A3: While ThioGlo1 offers high sensitivity and specificity for thiols, some limitations require consideration:
- Interference: The presence of other reactive molecules, like sulfite, can interfere with ThioGlo1's reaction with thiols, potentially leading to inaccurate results. [] Careful experimental design and controls are crucial to address such interferences.
- Environmental sensitivity: ThioGlo1's fluorescence can be affected by factors like pH and temperature. [] It's vital to optimize and control these parameters during experiments to ensure reliable data.
Q4: What analytical methods are typically used in conjunction with ThioGlo1?
A4: Following ThioGlo1 labeling, various analytical techniques are employed to detect and quantify thiol-containing molecules:
- Fluorescence spectroscopy: This technique measures the increased fluorescence intensity upon ThioGlo1 binding to thiols, allowing for quantitative analysis. [, , ]
- High-performance liquid chromatography (HPLC): When coupled with fluorescence detection, HPLC allows for the separation and quantification of different thiol-containing molecules within a complex sample. []
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